molecular formula C12H2Br9NO B14175710 2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline CAS No. 918946-98-2

2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline

Cat. No.: B14175710
CAS No.: 918946-98-2
M. Wt: 895.3 g/mol
InChI Key: OPMYUIGVEBMDHS-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline is a brominated aromatic compound known for its high bromine content and unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline typically involves the bromination of aniline derivativesThe reaction conditions usually involve the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less brominated aniline derivatives .

Scientific Research Applications

2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other brominated compounds.

    Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, disruption of cellular signaling, and interference with metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5,6-Tetrabromo-4-(pentabromophenoxy)aniline is unique due to its high bromine content and the presence of both aniline and phenoxy groups.

Properties

CAS No.

918946-98-2

Molecular Formula

C12H2Br9NO

Molecular Weight

895.3 g/mol

IUPAC Name

2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)aniline

InChI

InChI=1S/C12H2Br9NO/c13-1-2(14)6(18)11(7(19)3(1)15)23-12-8(20)4(16)10(22)5(17)9(12)21/h22H2

InChI Key

OPMYUIGVEBMDHS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)N

Origin of Product

United States

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